molecular formula C11H12N2S2 B2889412 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol CAS No. 17374-22-0

5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol

Cat. No.: B2889412
CAS No.: 17374-22-0
M. Wt: 236.35
InChI Key: VDDABKUUDWBHFW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is a heterocyclic compound with the molecular formula C11H12N2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with formaldehyde . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazines .

Scientific Research Applications

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The thiol group in its structure can form covalent bonds with these enzymes, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-phenyl-1,3,4-thiadiazinane hydrochloride
  • Methyl 4-(2,4,6-triphenyl-4H-1,3,4-thiadiazin-5-yl)phenyl sulfide
  • 2-Benzyl-6-phenyl-7H-(1,2,4)triazolo(5,1-b)(1,3,4)thiadiazine

Uniqueness

Compared to similar compounds, 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is unique due to its specific substitution pattern on the thiadiazine ring.

Properties

IUPAC Name

5,6-dimethyl-4-phenyl-3H-1,3,4-thiadiazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-8-9(2)15-11(14)12-13(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDABKUUDWBHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)NN1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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